Tridihexethyl

描述

Historical Context of Anticholinergic Research and Tridihexethyl's Emergence

The study of anticholinergic substances has a long history, with natural compounds like those found in Datura stramonium (deadly nightshade) being recognized for their potent effects for centuries medlink.comnumberanalytics.comverywellmind.comnih.gov. The late 19th century marked a significant advancement with the use of anticholinergic drugs in managing Parkinson's disease, demonstrating their impact on the central nervous system medlink.comverywellmind.comnih.gov. The mid-20th century, specifically the 1950s, saw a surge in drug development targeting neurotransmitters, including acetylcholine (B1216132) nih.gov. It was within this era that this compound was developed as a synthetic anticholinergic agent, first gaining approval in 1954 nih.govdrugbank.comncats.io. Marketed under names such as Pathilon, it was introduced as an adjunct therapy, particularly for gastrointestinal disorders ncats.iomedchemexpress.comncats.io. This period was characterized by a focus on understanding the distinct roles of acetylcholine in both the central and peripheral nervous systems, leading to the classification of drugs based on their interactions with nicotinic and muscarinic receptors medlink.com.

Academic Significance of this compound in Pharmacological Inquiry

This compound holds academic significance as a representative compound within the class of antimuscarinic drugs. Its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract have been well-documented in experimental and clinical studies nih.govdrugbank.comncats.iomedchemexpress.comncats.iodrugbank.com. Researchers have investigated its utility in conditions characterized by excessive gastrointestinal motility and secretion, such as peptic ulcer disease ncats.iomedchemexpress.comncats.io. Beyond its gastrointestinal applications, this compound has also been a subject of study in neurological research, particularly concerning acquired nystagmus, where some studies indicated potential for improvement in patients ncats.iomedchemexpress.comncats.iowikipedia.orgneurology.org. Its role as a muscarinic receptor antagonist makes it a valuable tool for probing the intricacies of cholinergic signaling pathways and their involvement in various physiological and pathological processes.

Evolution of Research Perspectives on this compound's Molecular Mechanisms

The understanding of this compound's molecular mechanisms centers on its action as an anticholinergic and antimuscarinic agent nih.govdrugbank.comdrugbank.comwikipedia.org. Its primary mode of action involves binding to muscarinic acetylcholine receptors, thereby blocking the effects of the endogenous neurotransmitter acetylcholine nih.govdrugbank.comncats.ioncats.iodrugbank.comebi.ac.uk. Research indicates that this compound can antagonize multiple muscarinic receptor subtypes, including M-1, M-2, and M-3 receptors nih.govdrugbank.comncats.ioncats.io.

M-1 Receptors: Primarily located in the central nervous system (CNS) and autonomic ganglia.

M-2 Receptors: Found in the heart, particularly associated with the vagus nerve.

M-3 Receptors: Predominantly located at parasympathetic neuroeffector junctions.

These muscarinic receptors are G protein-coupled receptors that mediate various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels nih.govdrugbank.comncats.ioncats.io. By competitively inhibiting acetylcholine at these receptors, this compound effectively blocks vagally mediated reflexes. This antagonism leads to a reduction in parasympathetic stimulation, which, in the context of the gastrointestinal system, results in decreased gastric acid secretion and relaxation of smooth muscle, contributing to its antispasmodic and antisecretory effects nih.govdrugbank.comncats.ioncats.io. Research into its effects on nystagmus also suggests an impact on neurological pathways involving cholinergic signaling, although its precise role in this context is complex ncats.iomedchemexpress.comncats.iowikipedia.orgneurology.org.

Muscarinic Receptor Interactions and Downstream Effects

| Muscarinic Receptor Subtype | Primary Location | Mediated Cellular Responses | This compound's Action | Physiological Consequence (Example) |

| M-1 | Central Nervous System, Ganglia | Inhibition of adenylate cyclase, breakdown of phosphoinositides, modulation of potassium channels | Antagonist | Modulation of neuronal excitability and neurotransmitter release. |

| M-2 | Heart (Vagus Nerve), Smooth Muscle | Inhibition of adenylate cyclase, modulation of potassium channels | Antagonist | Reduced heart rate, relaxation of smooth muscle. |

| M-3 | Smooth Muscle (e.g., GI tract, bladder), Glands | Activation of phospholipase C, breakdown of phosphoinositides | Antagonist | Reduced smooth muscle contraction, decreased glandular secretion. |

Compound Names

this compound

this compound chloride

this compound iodide

Pathilon

Pathilon chloride

Propethonum

Propethonum iodide

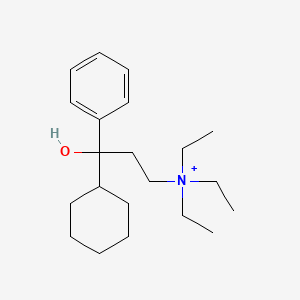

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36NO/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRHVSBSZMAEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-99-5 (iodide), 4310-35-4 (chloride) | |

| Record name | Tridihexethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048553 | |

| Record name | Tridihexethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tridihexethyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-05 g/L | |

| Record name | Tridihexethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridihexethyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-49-1 | |

| Record name | Tridihexethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridihexethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridihexethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridihexethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDIHEXETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE50A367X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridihexethyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.5 °C | |

| Record name | Tridihexethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridihexethyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization Strategies for Tridihexethyl

Established Synthetic Routes for Tridihexethyl and its Salts

The synthesis of this compound, chemically known as (3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium, and its associated salts (e.g., chloride or iodide) is centered around the construction of a specific tertiary amino alcohol, which is subsequently alkylated to yield the final quaternary ammonium (B1175870) salt. nih.govnih.gov This process can be conceptually divided into the formation of the precursor and its quaternization.

The primary precursor to this compound is the tertiary amine, 3-cyclohexyl-N,N-diethyl-3-hydroxy-3-phenylpropan-1-amine . The synthesis of this intermediate is not explicitly detailed in readily available literature, but a logical and established route can be inferred from standard organometallic chemistry principles. The process would likely begin with a Mannich-type reaction to produce an aminoketone, followed by a Grignard reaction.

A plausible synthetic pathway involves:

Synthesis of the Aminoketone: The reaction of acetophenone (B1666503) with formaldehyde (B43269) and diethylamine (B46881) hydrochloride to form the Mannich base, 3-(diethylamino)-1-phenylpropan-1-one .

Grignard Reaction: This aminoketone is then treated with a Grignard reagent, cyclohexylmagnesium bromide , prepared from bromocyclohexane (B57405) and magnesium metal. The nucleophilic cyclohexyl group attacks the electrophilic carbonyl carbon of the aminoketone. An acidic workup then protonates the resulting alkoxide to yield the tertiary amino alcohol precursor.

The final step is the quaternization of this tertiary amine with an ethylating agent, such as ethyl iodide or ethyl chloride , to produce this compound iodide or chloride, respectively.

The key compounds and plausible reaction conditions for this synthetic route are summarized in the table below.

| Reaction Step | Key Precursor 1 | Key Precursor 2 | Product | Plausible Reaction Conditions |

| Grignard Reaction | 3-(diethylamino)-1-phenylpropan-1-one | Cyclohexylmagnesium bromide | 3-cyclohexyl-N,N-diethyl-3-hydroxy-3-phenylpropan-1-amine | Anhydrous ether (e.g., diethyl ether or THF) as solvent; reaction performed at low temperature (e.g., 0 °C) followed by warming to room temperature; subsequent acidic workup (e.g., with NH₄Cl solution). |

| Quaternization | 3-cyclohexyl-N,N-diethyl-3-hydroxy-3-phenylpropan-1-amine | Ethyl iodide (or Ethyl chloride) | This compound iodide (or this compound chloride) | Polar solvent such as acetonitrile (B52724), DMF, or an alcohol; reaction may be heated to increase rate. googleapis.com |

The conversion of the tertiary amine precursor to the quaternary ammonium salt this compound is a crucial final step, typically achieved via the Menshutkin reaction . This Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the tertiary nitrogen atom onto an alkyl halide, in this case, an ethyl halide.

Several methodologies can be employed for this quaternization:

Conventional Heating: The reaction is often carried out by heating the tertiary amine and the alkylating agent (e.g., ethyl iodide) in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF). googleapis.com

Microwave-Assisted Synthesis: To reduce reaction times and potentially increase yields, microwave irradiation can be utilized. This technique can accelerate the quaternization process, often with comparable or better yields than conventional heating methods. researchgate.net

Solvent Effects: The choice of solvent is critical. While polar aprotic solvents are common, studies on similar quaternization reactions have shown that the presence of water can significantly accelerate the reaction rate and increase the conversion of the tertiary amine to the quaternary ammonium salt. googleapis.comgoogle.com This suggests that using water or a water-containing organic solvent could be an effective strategy.

Optimization of Synthetic Yields and Purity in this compound Production

Maximizing the yield and ensuring high purity are critical in the production of any pharmacologically active compound. For this compound, optimization efforts would focus on both the Grignard reaction forming the precursor and the final quaternization step.

General strategies for optimizing the synthesis include:

Reaction Parameter Tuning: Adjusting temperature, reaction time, and stoichiometry is fundamental. For the quaternization step, a moderate increase in temperature can improve yields, though excessive heat may lead to decomposition. researchgate.netulisboa.pt Using a slight excess of the ethylating agent can also drive the reaction to completion. ulisboa.pt

Solvent Selection: As noted, utilizing water or a mixed aqueous-organic solvent system for the quaternization could dramatically shorten reaction times and improve yields compared to purely organic solvents. googleapis.comgoogle.com

Purification Techniques: Achieving high purity requires effective isolation and purification of the final product. Common methods for quaternary ammonium salts include:

Crystallization/Recrystallization: The crude product can be dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor.

Washing: The crude product can be washed with non-polar solvents, such as diethyl ether, to remove unreacted starting materials or non-polar byproducts. researchgate.net

Chromatography: For high-purity requirements, techniques like High-Performance Liquid Chromatography (HPLC) can be employed. ulisboa.pt

The following table outlines key parameters and their potential impact on the optimization of the quaternization step.

| Parameter | Action | Potential Effect on Yield/Purity | Reference |

| Temperature | Increase from reference temperature | Can increase yield, but may cause decomposition if too high. | ulisboa.pt |

| Solvent | Use of water or water-containing organic solvent | Can significantly shorten reaction time and increase conversion rate. | googleapis.comgoogle.com |

| Reagent Stoichiometry | Increase equivalents of ethylating agent | May improve reaction yield by shifting equilibrium towards the product. | ulisboa.pt |

| Reaction Time | Optimize based on monitoring (e.g., via HPLC or NMR) | Ensures reaction completion without promoting side reactions or decomposition. | googleapis.comulisboa.pt |

| Technology | Use of microwave synthesis | Can dramatically reduce reaction times compared to conventional heating. | researchgate.net |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how the different structural components of a molecule contribute to its biological activity and for designing new compounds with improved properties. For this compound, SAR studies would involve synthesizing a series of analogues with systematic modifications to its core structure. researchgate.net

Key regions of the this compound molecule that could be targeted for derivatization include:

Quaternary Ammonium Head: The size and lipophilicity of the alkyl groups on the nitrogen are critical for receptor binding. The N-ethyl groups could be replaced with other alkyl groups (e.g., methyl, propyl) to probe the spatial requirements of the binding pocket.

Cyclohexyl Ring: This bulky, lipophilic group can be replaced with other cyclic or acyclic alkyl groups to assess its role in binding affinity.

Phenyl Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions to evaluate electronic and steric effects on activity. mdpi.com

Hydroxyl Group: This group can participate in hydrogen bonding. It could be esterified or replaced to determine its importance for receptor interaction.

Propyl Linker: The length of the three-carbon chain between the nitrogen and the chiral center could be shortened or lengthened to alter the spatial relationship between the ammonium head and the cyclohexyl/phenyl groups.

The table below outlines potential derivatization strategies for SAR studies.

| Molecular Region | Modification Strategy | Purpose of Modification |

| Quaternary Ammonium Group | Vary N-alkyl substituents (e.g., N,N,N-trimethyl, N,N,N-tripropyl) | Investigate the steric and lipophilic requirements of the receptor's cationic binding site. |

| Cyclohexyl Group | Replace with other groups (e.g., cyclopentyl, cycloheptyl, isopropyl) | Determine the importance of the size and shape of this lipophilic group for binding affinity. |

| Phenyl Group | Introduce substituents (e.g., -Cl, -CH₃, -OCH₃) at various positions | Probe the electronic and steric tolerance of the binding site around the aromatic ring. mdpi.com |

| Hydroxyl Group | Esterify, etherify, or remove the -OH group | Evaluate the role of the hydroxyl group as a hydrogen bond donor or acceptor in receptor binding. |

| Propyl Chain | Synthesize analogues with ethyl or butyl linkers | Assess the optimal distance between the quaternary nitrogen and the bulky hydrophobic groups. |

Stereochemical Considerations in this compound Synthesis

The structure of this compound contains a chiral center at the carbon atom bonded to the hydroxyl, phenyl, and cyclohexyl groups. nih.gov Consequently, the molecule can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The synthetic route described in section 2.1.1, involving a Grignard reagent attacking a prochiral ketone, would inherently produce a racemic mixture —an equal 50:50 mixture of the (R)- and (S)-enantiomers. Since enantiomers can have different pharmacological activities and metabolic profiles, the preparation of single, enantiomerically pure forms is often a crucial aspect of medicinal chemistry.

Two primary strategies can be employed to obtain single enantiomers of this compound:

Chiral Resolution: This approach involves separating the enantiomers from the racemic mixture of the tertiary amine precursor.

Diastereomeric Salt Formation: The racemic amino alcohol can be reacted with a chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. wikipedia.orgchemeurope.com Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Chiral Chromatography: The racemic mixture can be separated using chromatographic techniques, such as HPLC, employing a chiral stationary phase (CSP). chiraltech.comnih.gov This method provides analytical and preparative-scale separation of enantiomers.

Asymmetric Synthesis: This strategy aims to selectively create only one of the two enantiomers. For the this compound precursor, this could be achieved through the asymmetric reduction of the corresponding ketone, 1-cyclohexyl-3-(diethylamino)-1-phenylpropan-1-one. Using a chiral reducing agent or a catalyst, such as in the Corey-Bakshi-Shibata (CBS) reduction, could stereoselectively produce one enantiomer of the desired alcohol. googleapis.com Subsequent quaternization would then yield the enantiomerically pure this compound.

Molecular and Cellular Pharmacology of Tridihexethyl

Tridihexethyl's Interaction with Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) Subtypes

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes throughout the central and peripheral nervous systems mdpi.comnih.gov. There are five known subtypes: M1, M2, M3, M4, and M5 mdpi.comresearchgate.net. This compound exerts its anticholinergic effects by binding to these receptors, thereby antagonizing the action of the endogenous neurotransmitter acetylcholine.

Binding Affinity and Selectivity of this compound at mAChRs (M1, M2, M3, M5)

This compound is known to bind to muscarinic acetylcholine receptors nih.govdrugbank.comncats.io. Research indicates that this compound may block the activity of several mAChR subtypes, including M1, M2, and M3 receptors nih.govdrugbank.comncats.io. Specifically, it is noted to potentially block M1 receptors in the central nervous system (CNS) and ganglia, M2 receptors in the heart (vagus), and M3 receptors in the parasympathetic nervous system nih.govdrugbank.comncats.io. Furthermore, this compound has been identified as a binder to the M5 muscarinic acetylcholine receptor subtype drugbank.com.

While the general interaction with these subtypes is established, specific quantitative data regarding the precise binding affinity (e.g., Ki or IC50 values) of this compound for each individual mAChR subtype (M1, M2, M3, M4, M5) is not detailed in the provided search results. The development of subtype-selective ligands for mAChRs is challenging due to the high sequence homology among the receptor subtypes, particularly within their orthosteric binding domains mdpi.comfrontiersin.org.

| mAChR Subtype | Interaction Type | Notes |

| M1 | Antagonist | May block M1 receptors in the CNS and ganglia nih.govdrugbank.comncats.io. |

| M2 | Antagonist | May block M2 receptors in the heart (vagus) nih.govdrugbank.comncats.io. |

| M3 | Antagonist | May block M3 receptors at the parasympathetic nervous system nih.govdrugbank.comncats.io. |

| M4 | Not specified | Specific interaction data not provided in the reviewed sources. |

| M5 | Binder | Identified as a binder to M5 receptors drugbank.com. |

Ligand-Receptor Kinetics of this compound Binding

The kinetics of ligand binding to G-protein coupled receptors (GPCRs), such as the residence time (RT) and association/dissociation rate constants (kon, koff), are critical parameters that influence a drug's in vivo efficacy and duration of action nih.govbiorxiv.org. These kinetic properties can be modulated by subtle molecular changes in either the ligand or the receptor and are of increasing interest in therapeutic targeting nih.gov. Studies have explored various methods for measuring these kinetics, including radioligand assays and fluorescence-based techniques biorxiv.orgmit.edu.

However, specific kinetic data detailing the association and dissociation rates of this compound with its target muscarinic acetylcholine receptor subtypes are not available in the provided literature.

Allosteric Modulation of mAChRs by this compound (Hypothetical/Exploratory)

Allosteric modulation involves ligands binding to a site distinct from the orthosteric (agonist/antagonist) binding site, thereby altering the receptor's conformation and its response to the primary ligand biorxiv.orgnih.gov. This mechanism offers potential advantages, such as improved subtype selectivity and reduced off-target effects, compared to orthosteric ligands mdpi.comnih.govelifesciences.org. Research has identified allosteric modulators for various mAChR subtypes, aiming to fine-tune receptor activity for therapeutic benefit biorxiv.orgnih.govelifesciences.orgfrontiersin.org.

There is no information available in the provided search results to suggest that this compound acts as an allosteric modulator of muscarinic acetylcholine receptors. Its described mechanism of action is that of an antagonist binding to the orthosteric site.

Intracellular Signaling Pathways Modulated by this compound

This compound's antagonism of mAChRs influences the intracellular signaling cascades typically initiated by acetylcholine binding. mAChRs are coupled to various G proteins, which in turn regulate downstream effectors, including second messenger systems nih.govnih.govdrugbank.comncats.ioslideshare.net.

This compound's Influence on G-Protein Coupled Receptor (GPCR) Signaling Cascades

Muscarinic acetylcholine receptors are GPCRs that couple to different classes of heterotrimeric G proteins, primarily Gq/11 and Gi/o nih.govslideshare.netmdpi.com. Activation of mAChRs by acetylcholine leads to the dissociation of G protein subunits, which then initiate various intracellular signaling cascades derangedphysiology.commdpi.comnih.gov. The odd-numbered subtypes (M1, M3, M5) predominantly couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.govnih.govncats.ioslideshare.netmdpi.compsu.edu. The even-numbered subtypes (M2, M4) primarily couple to Gi/o proteins, which inhibit adenylate cyclase activity and modulate ion channels nih.govnih.govncats.ioslideshare.netmdpi.compsu.edu.

By acting as an antagonist, this compound blocks acetylcholine from binding to these receptors, thereby preventing or reducing the activation of these G protein-mediated signaling pathways nih.govdrugbank.comncats.io. This leads to a decrease in the downstream cellular responses normally elicited by acetylcholine.

Effects of this compound on Second Messenger Systems (e.g., adenylate cyclase, phosphoinositides)

The cellular responses mediated by mAChRs involve key second messenger systems, notably adenylate cyclase and the phosphoinositide system nih.govdrugbank.comncats.ioslideshare.netpsu.edu. Activation of M1, M3, and M5 receptors typically stimulates the phosphoinositide cascade, involving the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG nih.govnih.govncats.ioslideshare.netpsu.edu. IP3 then triggers the release of intracellular calcium, while DAG can activate protein kinase C (PKC) nih.govnih.govncats.io. Conversely, M2 and M4 receptors are generally associated with the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govncats.ioslideshare.netpsu.edu.

As an antagonist of mAChRs, this compound inhibits the actions of acetylcholine on these second messenger systems. By blocking acetylcholine binding, this compound prevents the Gq/11-mediated stimulation of phosphoinositide breakdown and the Gi/o-mediated inhibition of adenylate cyclase nih.govdrugbank.comncats.io. This results in a reduction of cellular responses, such as gastric acid secretion, which is mediated by these signaling pathways nih.govncats.io.

This compound's Modulatory Effects on Ion Channels and Transporters (Indirect Mechanisms)

This compound is characterized as a synthetic anticholinergic and antimuscarinic agent, primarily acting by antagonizing acetylcholine at muscarinic acetylcholine receptors drugbank.comnih.govhmdb.cancats.ioebi.ac.uk. These receptors are integral components of cellular signaling pathways, functioning as G protein-coupled receptors (GPCRs) drugbank.comnih.govhmdb.cancats.io. Upon activation by acetylcholine, muscarinic receptors initiate a cascade of intracellular events, including the inhibition of adenylate cyclase and the breakdown of phosphoinositides drugbank.comnih.govhmdb.cancats.io.

A key aspect of muscarinic receptor signaling is their role in the modulation of potassium channels, a process mediated through the action of intracellular G proteins drugbank.comnih.govhmdb.cancats.io. By binding to and blocking these muscarinic receptors, this compound indirectly interferes with these downstream signaling pathways. Specifically, this compound's antagonism of muscarinic receptors leads to an indirect modulation of potassium channel activity by preventing the G protein-mediated signaling that would normally alter their function drugbank.comnih.govhmdb.cancats.io. While the direct interaction of this compound with specific ion channels or transporters beyond the muscarinic receptor complex is not extensively detailed in the available literature, its indirect effects on cellular function are primarily mediated through the blockade of these receptor-initiated cellular responses.

Table 1: Indirect Modulation of Cellular Pathways by this compound via Muscarinic Receptor Blockade

| Muscarinic Receptor Subtype | Downstream Cellular Response Mediated by G Proteins | Effect of this compound (Indirect) |

| M1, M2, M3, M5 | Inhibition of Adenylate Cyclase | Inhibition |

| M1, M3 | Breakdown of Phosphoinositides | Inhibition |

| M2, M3 | Modulation of Potassium Channels | Inhibition/Alteration |

Note: Specific receptor subtype involvement for each pathway is based on general muscarinic receptor signaling; this compound's blockade of these receptors leads to the indirect modulation of these pathways. drugbank.comnih.govhmdb.cancats.io

Theoretical Models of this compound-Receptor Interaction

This compound functions as an antagonist at muscarinic acetylcholine receptors, binding to subtypes M1, M2, M3, and M5 drugbank.comnih.govhmdb.cancats.ioebi.ac.uk. The available scientific literature, however, does not extensively detail specific theoretical models, such as computational docking simulations, molecular dynamics studies, or quantitative structure-activity relationship (QSAR) models, that precisely elucidate the molecular interactions between this compound and its receptor targets.

While general pharmacological modeling concepts exist for understanding drug-receptor interactions, including kinetic-pharmacodynamic (KPD) models and dose-effect relationships, these are not specifically applied to this compound's receptor binding in the provided search results unar.ac.idumn.edu. The precise binding modes, affinity profiles, and conformational changes induced upon this compound's interaction with muscarinic receptors, as might be elucidated by theoretical modeling, remain areas not elaborated upon in the current literature.

Table 2: this compound Receptor Interaction Targets

| Receptor Target | Interaction Type | Notes |

| Muscarinic Acetylcholine Receptor M1 | Antagonist | Involved in CNS and ganglionic signaling. drugbank.comnih.govhmdb.cancats.io |

| Muscarinic Acetylcholine Receptor M2 | Antagonist | Involved in cardiac signaling (vagus nerve). drugbank.comnih.govhmdb.cancats.io |

| Muscarinic Acetylcholine Receptor M3 | Antagonist | Involved in parasympathetic nervous system (e.g., gastrointestinal tract). drugbank.comnih.govhmdb.cancats.io |

| Muscarinic Acetylcholine Receptor M5 | Binder | Less defined role compared to M1-M3, but this compound shows binding affinity. drugbank.com |

Preclinical Pharmacological Investigations of Tridihexethyl

In Vitro Studies on Tridihexethyl's Pharmacological Profile

In vitro studies are foundational in characterizing the precise molecular and cellular mechanisms of drug action. For this compound, these studies focus on its affinity for muscarinic receptors and its functional consequences on isolated tissues and cellular systems.

Organ Bath Studies with Isolated Tissues (e.g., ileum)

Organ bath studies are employed to assess the effects of pharmacological agents on isolated smooth muscle preparations, such as the ileum, which is rich in muscarinic receptors. In these experiments, segments of tissue are suspended in a temperature-controlled physiological solution, and their spontaneous or stimulated contractions are measured isometrically or isotonically. This compound, as a muscarinic antagonist, would be expected to inhibit or reverse contractions induced by acetylcholine (B1216132) or other muscarinic agonists. Its antispasmodic effect would manifest as a relaxation of the smooth muscle. While specific quantitative data (e.g., IC50 values for relaxation) from published organ bath studies on this compound are not detailed in the provided search results, its known antimuscarinic and antispasmodic properties suggest that such studies would demonstrate its ability to antagonize cholinergic stimulation of gastrointestinal smooth muscle drugbank.comnih.govncats.io.

Cell Culture Models for Receptor Characterization and Functional Assays

Cell culture models, particularly those stably expressing specific muscarinic receptor subtypes (M1, M2, M3), are invaluable for detailed receptor characterization and functional assays. These systems allow for the investigation of how this compound modulates cellular signaling pathways activated by acetylcholine. For example, studies might examine this compound's ability to inhibit G-protein-mediated downstream effects such as the breakdown of phosphoinositides or the modulation of potassium channels, which are characteristic responses mediated by muscarinic receptors drugbank.comnih.gov. Functional assays in these cellular systems would aim to quantify the potency and efficacy of this compound in blocking receptor activation by endogenous or exogenous agonists.

Radioligand Binding Assays and Functional Assays in Cellular Systems

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor. These assays involve incubating cell membranes or whole cells expressing the target receptor with a known radiolabeled ligand (e.g., a muscarinic agonist or antagonist) in the presence of varying concentrations of the test compound, this compound. By measuring the displacement of the radioligand by this compound, researchers can determine its binding affinity, often expressed as an inhibition constant (Ki) excelleratebio.comauckland.ac.nz. This compound is known to bind to muscarinic acetylcholine receptors, including M1, M2, and M3 subtypes, acting as an antagonist drugbank.comnih.govncats.iogoogle.com. While specific Ki values for this compound across these subtypes are not detailed in the provided snippets, such assays are critical for quantitatively assessing its selectivity and potency. Functional assays performed in conjunction with binding studies further confirm the antagonist nature of this compound by measuring its effect on receptor-mediated cellular responses.

| Muscarinic Receptor Subtype | Expected Action of this compound | Binding Affinity (General) |

| M1 | Antagonist | High |

| M2 | Antagonist | High |

| M3 | Antagonist | High |

In Vivo Studies in Non-Human Animal Models

In vivo studies are essential to evaluate the pharmacological effects of this compound in a complex biological system, assessing its pharmacodynamic actions and receptor engagement within a living organism.

Pharmacodynamic Assessment in Animal Models (e.g., effects on autonomic functions for research purposes)

Pharmacodynamic assessments in animal models are designed to evaluate the physiological effects of this compound that are relevant to its therapeutic indications. Given its known antisecretory and antispasmodic properties, studies would likely focus on its impact on gastrointestinal motility and gastric acid secretion. For instance, experiments might involve measuring changes in intestinal transit time, the frequency or amplitude of spontaneous contractions in isolated intestinal segments ex vivo, or the volume and acidity of gastric secretions in response to this compound administration in rodents or other appropriate animal models drugbank.comnih.govncats.io. These studies aim to confirm its efficacy in modulating autonomic functions related to the gastrointestinal system.

Receptor Occupancy Studies in Animal Tissues (e.g., brain regions)

Receptor occupancy studies are designed to quantify the extent to which a drug occupies its target receptors within specific tissues in vivo. This is typically achieved using techniques such as positron emission tomography (PET) with radiolabeled tracers or ex vivo autoradiography giffordbioscience.com. While this compound is known to interact with muscarinic receptors, including those in the central nervous system (M1 receptors) drugbank.comnih.govncats.io, specific published studies detailing its in vivo receptor occupancy in animal brain regions or other tissues are not explicitly provided in the search results. Such studies would be crucial for correlating drug concentration with receptor engagement and understanding its distribution and target saturation.

Exploration of Central Anticholinergic Activity in Rodent Models

This compound is recognized as a synthetic anticholinergic agent with antimuscarinic properties, known to antagonize the action of acetylcholine ncats.iodrugbank.com. It has been noted that this compound may block muscarinic acetylcholine receptors, including M-1 receptors located in the central nervous system (CNS) and ganglia ncats.iodrugbank.com. However, a significant finding from preclinical research indicates that this compound chloride is a quaternary anticholinergic compound that does not readily cross the blood-brain barrier (BBB) nih.gov. This characteristic significantly limits its potential for direct central nervous system effects. Consequently, studies exploring its central anticholinergic activity in rodent models are not prominently featured in the available literature, and the observed effects of this compound on conditions like nystagmus have been suggested to be mediated by peripheral mechanisms rather than central ones nih.gov.

Due to the lack of specific studies detailing central anticholinergic activity in rodent models for this compound, a data table for this subsection cannot be generated.

Ex Vivo Analysis of this compound Effects on Tissue Receptors

This compound is classified as an antimuscarinic and anticholinergic agent, indicating its interaction with muscarinic acetylcholine receptors (mAChRs) ncats.iodrugbank.commedchemexpress.comwikipedia.org. Ex vivo analysis is a critical methodology in preclinical drug discovery used to assess a compound's interaction with target receptors in isolated tissues or cellular preparations. Such studies typically involve techniques like radioligand binding assays, which can quantify a drug's affinity for a receptor (e.g., by determining dissociation constants, KD, or inhibition constants, Ki) or measure receptor occupancy nih.govgiffordbioscience.comsygnaturediscovery.comrotman-baycrest.on.caescholarship.org. These methods are essential for understanding a drug's pharmacodynamic profile and its mechanism of action at the molecular level.

While this compound's general interaction with muscarinic receptors is established, the specific results from ex vivo analyses detailing its binding affinities or occupancy levels in various tissue preparations are not detailed in the provided search results. Therefore, a data table presenting specific ex vivo findings for this compound cannot be generated.

Analytical and Bioanalytical Methodologies for Tridihexethyl Research

Advanced Chromatographic Techniques for Tridihexethyl Quantification in Research Matrices

Chromatographic methods are central to the quantitative analysis of this compound, offering the high resolution and sensitivity required for complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of various compounds, including this compound. nih.gov Its versatility allows for coupling with different detectors, enhancing its specificity and sensitivity.

HPLC with UV Detection: This is a widely used method for the quantification of pharmaceuticals. mdpi.comseq.esmdpi.com For this compound, a Certificate of Analysis for a reference standard outlines an HPLC method using a Diode Array Detector (DAD) set at 210 nm. lgcstandards.com The analysis was performed on a Cortecs UPLC C18+ column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid. lgcstandards.com This method demonstrated the purity of the reference substance to be 100.00%. lgcstandards.com The simplicity and robustness of HPLC-UV make it suitable for routine quality control and purity assessments of this compound in research-grade materials. lgcstandards.comresearchgate.net

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides higher selectivity and sensitivity, which is particularly advantageous for analyzing complex biological matrices. nih.gov This hyphenated technique, along with tandem mass spectrometry (LC-MS/MS), is considered a method of choice for the identification and quantification of drugs and their metabolites. nih.govjisuniversity.ac.ingku.ac.inwindows.net While specific HPLC-MS methods for this compound are not detailed in the provided search results, the general applicability of this technique for similar pharmaceutical compounds is well-established. sigmaaldrich.com

A summary of HPLC conditions used for the analysis of a this compound chloride reference standard is provided in the table below. lgcstandards.com

| Parameter | Value |

| Column | Cortecs UPLC C18+ 1.6 µm, 75 x 2.1 mm |

| Mobile Phase A | Water, 0.1 % HCOOH |

| Mobile Phase B | Acetonitrile, 0.1 % HCOOH |

| Flow Rate | 0.50 ml/min |

| Column Temperature | 40 °C |

| Detector | DAD, 210 nm |

| Injector | Auto, 2 µl; 0.066 mg/ml in Acetonitrile/Water 50/50 (v/v) |

| Gradient | 0-1 min: 98% A/2% B1-4 min: to 2% A/98% B4-5 min: to 98% A/2% B5-6 min: 98% A/2% B |

This table presents the HPLC conditions used for the purity analysis of a this compound chloride reference standard. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of metabolites in biological samples. pomics.com This technique is highly sensitive and specific, making it a reference method for drug detection. nih.gov For many compounds, a derivatization step is necessary to increase their volatility for GC analysis. jptcp.com

The Human Metabolome Database (HMDB) lists predicted GC-MS spectral information for this compound, suggesting its applicability for metabolite studies. hmdb.ca GC-MS is particularly useful for creating an overview of metabolite profiles in complex extracts. pomics.com While specific studies on this compound metabolite profiling using GC-MS were not found in the search results, the technique's utility in metabolomics research is well-documented for other pharmaceutical compounds. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC-MS. dovepress.comdndi.org This makes it an invaluable tool for bioanalytical studies requiring the detection of low concentrations of analytes in complex matrices. dovepress.comdndi.org

The development and validation of UPLC-MS/MS methods are crucial for therapeutic drug monitoring and pharmacokinetic studies. dovepress.comdndi.org Although a specific UPLC-MS/MS method for this compound is not detailed in the provided information, the principles of method development would involve optimizing chromatographic separation on a sub-2 µm particle column and fine-tuning the mass spectrometer for the specific transitions of this compound and its potential metabolites. dovepress.com The high sensitivity of UPLC-MS/MS would be particularly beneficial for detailed pharmacokinetic research and the analysis of samples with limited volume. dndi.org

Spectroscopic Methods in this compound Structural Analysis and Purity Assessment (Research Grade)

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of research-grade chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the detailed structure of organic molecules. rsc.orgweebly.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comlibretexts.orgfrontiersin.org

For this compound, ¹H-NMR spectroscopy has been used to confirm its structure. lgcstandards.com The analysis of a reference standard indicated that the signals in the spectrum and their interpretation were consistent with the expected structural formula. lgcstandards.com Furthermore, NMR is used to detect the presence of residual solvents, with one analysis showing no significant amounts (< 0.05 %). lgcstandards.com The ability to provide detailed structural information makes NMR a critical tool in the synthesis and quality control of research-grade this compound. rsc.orgphcogj.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. savemyexams.comslideshare.netbellevuecollege.edu The technique is based on the principle that covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. savemyexams.com

The IR spectrum of a this compound chloride reference substance was found to be consistent with its structural formula, confirming the presence of expected functional groups. lgcstandards.com IR spectroscopy is a valuable tool for confirming the identity of a compound and can be used in conjunction with other analytical methods for a comprehensive characterization. innovatechlabs.comutdallas.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining the exact molecular mass of a compound and elucidating its structure through the analysis of fragmentation patterns. amrutpharm.co.in When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion whose mass corresponds to the molecular weight of the compound. amrutpharm.co.in This molecular ion can further break down into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a unique "molecular fingerprint." amrutpharm.co.inlibretexts.org

For this compound, mass spectrometry confirms its molecular identity. The compound this compound chloride has a molecular formula of C21H36ClNO and a molecular weight of 353.97 g/mol . medchemexpress.com

Table 1: Molecular Properties of this compound Chloride

| Property | Value |

|---|---|

| Molecular Formula | C21H36ClNO |

| Molecular Weight | 353.97 g/mol |

| CAS Number | 4310-35-4 |

Data sourced from MedChemExpress medchemexpress.com

Research findings have demonstrated the utility of tandem mass spectrometry (LC-MS-MS) for the detection and confirmation of this compound in biological samples. In one study, a method was developed for the simultaneous analysis of twenty quaternary ammonium (B1175870) drugs, including this compound chloride, in equine urine. researchgate.net The analysis was performed using LC-MS-MS in the positive electrospray ionization mode. Confirmation of the presence of this compound was achieved through product-ion scanning, where the characteristic fragment ions generated from the parent molecule are monitored. researchgate.net This fragmentation data provides a high degree of certainty in the identification of the analyte. researchgate.net

Electrochemical Detection Methods for this compound (Exploratory)

Electrochemical detection methods represent a promising, albeit exploratory, avenue for the analysis of this compound. These techniques measure changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the target analyte. mdpi.commdpi.com Electrochemical sensors are noted for their high sensitivity, specificity, portability, and rapid response times, making them excellent candidates for on-site or real-time monitoring. mdpi.comresearchgate.net

While specific applications of electrochemical methods for the direct detection of this compound are not extensively documented in current literature, the principles are broadly applicable. Techniques like cyclic voltammetry (CV) are efficient for studying the electrochemical behavior of compounds and can be used for quantification. mdpi.com The development of electrochemical sensors often involves modifying electrode surfaces with materials like graphene oxide or nanoparticles to enhance sensitivity and selectivity for a target molecule. mdpi.com

Given that this compound is a quaternary ammonium compound, it possesses a permanent positive charge, which could make it electrochemically active and thus detectable by these methods. Future research could focus on developing and validating specific electrochemical sensors for this compound, which would offer a cost-effective and rapid alternative to traditional chromatographic methods. researchgate.netrsc.org

Sample Preparation Strategies for Biological Matrices in this compound Research (e.g., animal tissue homogenates, in vitro media)

The analysis of this compound in biological matrices such as animal tissue homogenates or in vitro media presents significant challenges due to the complexity of these samples. bioanalyticalresearch.com Biological matrices contain numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis and affect the accuracy of results. psu.edurdd.edu.iq Therefore, effective sample preparation is a critical step to isolate the analyte of interest from these interfering substances. rdd.edu.iq

Several sample preparation techniques are commonly employed in bioanalysis. The choice of method depends on the nature of the analyte, the biological matrix, and the analytical technique being used. psu.edu

Table 2: Common Sample Preparation Techniques in Bioanalysis

| Technique | Principle |

|---|---|

| Solid-Phase Extraction (SPE) | Analyte is partitioned between a solid phase (sorbent) and a liquid phase. Interfering components are washed away, and the analyte is selectively eluted. bioanalyticalresearch.com |

| Liquid-Liquid Extraction (LLE) | Analyte is separated from matrix components based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). pnrjournal.com |

| Protein Precipitation (PPT) | A precipitating agent (e.g., acetonitrile, methanol) is added to the sample to denature and remove proteins, which are a major source of interference in plasma and tissue samples. bioanalyticalresearch.com |

A specific and effective sample preparation strategy has been documented for the analysis of this compound in biological fluids. In a study involving the detection of multiple quaternary ammonium drugs in equine urine, solid-phase extraction (SPE) was the chosen method. researchgate.net The researchers used ISOLUTE® CBA SPE columns, which are cation-exchange-based, to effectively extract and concentrate this compound and other similar compounds from the urine matrix prior to LC-MS-MS analysis. researchgate.net This approach demonstrates the successful application of SPE for cleaning up complex biological samples in this compound research. This same principle of using cation-exchange SPE would be applicable for extracting the positively charged this compound molecule from other complex matrices like homogenized animal tissues or cell culture media used in in vitro studies. nih.govich.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of Tridihexethyl

Identification of Key Pharmacophoric Elements in Tridihexethyl

The SAR of anticholinergic agents, including this compound, is generally understood through the presence of several critical structural features that enable binding to muscarinic receptors. These elements are essential for antagonizing the action of acetylcholine (B1216132).

Quaternary Ammonium (B1175870) Group: this compound possesses a positively charged quaternary ammonium ion. This charged moiety is fundamental for interacting with a negatively charged aspartate residue within the binding pocket of muscarinic receptors, a common interaction motif for many anticholinergic drugs uwec.edumdpi.comslideshare.net.

Hydroxyl Group: The presence of a hydroxyl (-OH) group on the carbon atom adjacent to the phenyl ring is another significant feature. This group can participate in hydrogen bonding interactions with specific amino acid residues in the receptor, contributing to binding affinity and orientation uwec.edu.

| Structural Feature | Role in Receptor Binding |

| Quaternary Ammonium Ion | Electrostatic interaction with anionic site (e.g., Asp residue) |

| Hydroxyl Group (-OH) | Hydrogen bonding with receptor residues |

| Phenyl Ring | Hydrophobic and pi-pi stacking interactions |

| Cyclohexyl Group | Hydrophobic interactions, steric influence, lipophilicity |

Impact of Structural Modifications on Muscarinic Receptor Affinity and Selectivity

This compound is known to act as an antagonist across multiple muscarinic receptor subtypes, including M1, M2, and M3 receptors nih.govdrugbank.comncats.ioncats.io. While this compound itself exhibits broad antagonism, SAR studies on related anticholinergic compounds reveal how structural modifications can tune receptor affinity and selectivity. For instance, compared to non-selective antagonists like atropine, other compounds such as trihexyphenidyl (B89730) have demonstrated higher affinity for the M1 muscarinic receptor subtype over peripheral subtypes nih.gov.

The specific arrangement of the bulky cyclohexyl group and the phenyl group, along with the hydroxyl group and the quaternary ammonium center, defines this compound's interaction profile. Alterations to the alkyl chains attached to the nitrogen, the nature of the ester or ether linkage (though this compound is an alcohol derivative), or modifications to the aromatic and alicyclic ring systems could potentially shift its affinity and selectivity towards specific muscarinic receptor subtypes. However, detailed studies on this compound analogues specifically detailing quantitative changes in affinity and selectivity for each subtype are not extensively detailed in the provided search results.

| Muscarinic Receptor Subtype | Interaction Type | Primary Location/Role |

| M1 | Antagonist | CNS, ganglia, gastric glands (stimulates acid secretion) |

| M2 | Antagonist | Heart (vagus nerve), presynaptic terminals |

| M3 | Antagonist | Smooth muscle (GIT, bladder, bronchi), glands (exocrine) |

Computational Chemistry Approaches to this compound SAR

Computational methods play a vital role in dissecting the SAR of drug molecules by predicting their interactions with biological targets.

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Molecular docking and dynamics simulations are powerful tools used to investigate the binding modes and affinities of ligands to their target receptors. This compound has been utilized in such studies, often as a reference antagonist, to understand its interactions within the muscarinic acetylcholine receptor binding sites researchgate.net. These simulations allow researchers to visualize how this compound fits into the receptor pocket, identify key amino acid residues involved in binding, and predict the energetic contributions of different molecular features. By simulating the dynamic behavior of these complexes, insights can be gained into the stability of the interaction and the conformational changes induced in both the ligand and the receptor upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its potential analogues, QSAR studies would involve synthesizing a library of related molecules with systematic structural variations and then measuring their muscarinic receptor binding affinities or functional potencies. By analyzing these data, QSAR models can identify which structural descriptors (e.g., lipophilicity, electronic properties, steric parameters) are most predictive of activity. This allows for the rational design of new compounds with improved efficacy, selectivity, or pharmacokinetic properties. While specific QSAR models for this compound are not detailed in the provided snippets, it represents a standard methodology in the field of anticholinergic drug discovery.

Stereoisomeric Effects on this compound's Molecular Interactions

The presence of stereocenters in a molecule can significantly influence its interaction with chiral biological targets like receptors. Search results indicate that this compound chloride has "Defined Stereocenters, 0 / 2" ncats.io, suggesting the potential for stereoisomers. Generally, enantiomers or diastereomers of a drug can exhibit different binding affinities, potencies, and even distinct pharmacological effects due to their unique three-dimensional orientations.

Compound List:

this compound

Comparative Molecular and Preclinical Pharmacology of Tridihexethyl

Comparison of Tridihexethyl's Receptor Binding Profile with Other Anticholinergic Compounds

This compound exhibits antagonist activity at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors involved in numerous physiological processes. While specific quantitative binding data (e.g., IC50 or Ki values) for this compound across all muscarinic receptor subtypes (M1-M5) is not extensively detailed in the provided literature, its general binding profile can be inferred and compared with other known anticholinergics. This compound chloride has been identified as a muscarinic acetylcholine receptor antagonist, with specific mention of its interaction with M1 and M3 subtypes google.comcnrs.fr. Other anticholinergic compounds frequently cited alongside this compound include hexocyclium (B1203108) methylsulfate, cyclopentolate (B1215867) hydrochloride, tropicamide, trihexyphenidyl (B89730) hydrochloride, pirenzepine (B46924), telenzepine (B1681252), AF-DX 116, and methoctramine (B27182) google.comgoogleapis.com.

Trihexyphenidyl hydrochloride, for instance, is noted to be a non-selective muscarinic acetylcholine receptor antagonist but demonstrates higher affinity for the M1 subtype, with a particular affinity for central muscarinic receptors drugbank.com. Compounds like pirenzepine and telenzepine are known for their relative selectivity towards M1 receptors, whereas others like AF-DX 116 and methoctramine have been developed or studied for their subtype-specific interactions google.comarchive.org. This compound, being a quaternary ammonium (B1175870) compound, is generally expected to have limited central nervous system penetration due to its charged nature, suggesting a more pronounced peripheral action compared to tertiary amine anticholinergics that readily cross the blood-brain barrier drugbank.comscribd.com. This difference in physicochemical properties influences their distribution and receptor engagement in vivo.

| Compound Name | General Receptor Affinity | Muscarinic Subtype Affinity Notes | Primary Site of Action (Inferred) |

| This compound chloride | Muscarinic antagonist | Interacts with M1 and M3 subtypes google.comcnrs.fr | Peripheral |

| Trihexyphenidyl HCl | Muscarinic antagonist | Higher affinity for M1; significant central affinity drugbank.com | Central & Peripheral |

| Pirenzepine | Muscarinic antagonist | Relatively selective for M1 google.comgoogleapis.comarchive.org | Central & Peripheral |

| Telenzepine | Muscarinic antagonist | Relatively selective for M1 google.comgoogleapis.com | Central & Peripheral |

| Ipratropium | Muscarinic antagonist | Non-selective; used for respiratory effects drugbank.comnih.gov | Peripheral (Inhaled) |

| AF-DX 116 | Muscarinic antagonist | Studied for subtype interactions google.comgoogleapis.com | Varies |

| Methoctramine | Muscarinic antagonist | Studied for subtype interactions google.comgoogleapis.com | Varies |

Differential Effects of this compound and Other Anticholinergics on Subcellular Signaling Pathways

Muscarinic acetylcholine receptors mediate their effects through various intracellular signaling pathways, primarily involving G proteins. M1, M3, and M5 receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC), the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increases in intracellular calcium levels and protein kinase C (PKC) activity nih.gov. M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of ion channel activity nih.gov.

Anticholinergic compounds like this compound act by competitively blocking the binding of acetylcholine to these receptors, thereby preventing the activation of these downstream signaling cascades. The differential effects on signaling pathways would largely depend on the receptor subtype selectivity of the antagonist and the specific signaling machinery coupled to that subtype. For instance, a compound with higher affinity for M1 receptors would predominantly inhibit the Gq-mediated PLC pathway, while an antagonist with greater affinity for M2 receptors would inhibit the Gi-mediated adenylyl cyclase inhibition.

While the precise differential modulation of these pathways by this compound compared to other anticholinergics is not detailed in the provided snippets, its known interaction with M1 and M3 receptors suggests it would primarily antagonize Gq-mediated signaling. For example, M3 receptor activation in smooth muscle leads to contraction via increased intracellular calcium, a process that this compound, as an M3 antagonist, would inhibit nih.gov. The specific downstream consequences of blocking Gi-coupled M2 or M4 receptors by other anticholinergics would differ, impacting processes like heart rate (M2) or neurotransmitter release (M4) nih.gov.

Preclinical Pharmacodynamic Differences Among Anticholinergic Agents, with a Focus on this compound

Preclinical pharmacodynamic profiles reveal key differences in how anticholinergic agents exert their effects. This compound chloride is recognized for its antispasmodic and antisecretory activities scribd.com. Due to its quaternary ammonium structure, it exhibits limited ability to cross the blood-brain barrier, leading to a predominantly peripheral action drugbank.comscribd.com. This characteristic makes it less suitable for treating central nervous system disorders like Parkinsonism, where centrally acting tertiary amines such as trihexyphenidyl hydrochloride are employed drugbank.comscribd.com.

In contrast, trihexyphenidyl, with its tertiary amine structure, readily penetrates the CNS and is used to manage parkinsonian symptoms and drug-induced extrapyramidal disorders drugbank.com. Its pharmacodynamic effects are thus more centrally mediated. Other peripherally acting anticholinergics, like ipratropium, are often administered via inhalation for respiratory conditions, where they antagonize muscarinic receptors in the airways to cause bronchodilation and reduce mucus secretion drugbank.comnih.gov.

Future Directions and Emerging Research Avenues for Tridihexethyl

Elucidation of Novel Tridihexethyl-Interacting Molecular Targets

While this compound is primarily known as a muscarinic acetylcholine (B1216132) receptor antagonist, its full spectrum of molecular interactions may extend beyond these well-characterized targets. Future research should focus on systematically identifying novel proteins, enzymes, or cellular pathways with which this compound interacts. Techniques such as affinity chromatography coupled with mass spectrometry, or chemical proteomics approaches, can be employed to capture and identify this compound-binding proteins in a comprehensive manner nih.govdrugbank.comhmdb.camedchemexpress.com. Such studies could reveal off-target effects or previously unrecognized mechanisms of action that might be relevant for both its therapeutic profile and its utility as a research tool icr.ac.uknih.gov. Understanding these interactions is crucial for a complete pharmacological characterization and for uncovering new potential therapeutic or research applications. The identification of novel targets could also inform the design of more selective analogues mdpi.comnih.govscielo.org.mx.

Application of Advanced '-omics' Technologies (e.g., proteomics, metabolomics) in this compound Research

The integration of advanced "-omics" technologies, including proteomics and metabolomics, offers a powerful means to dissect the complex biological effects of this compound at a systems level nih.govfrontiersin.orgnih.govmdpi.com. Proteomic studies can systematically identify changes in protein expression and post-translational modifications induced by this compound treatment, thereby revealing cellular pathways affected by the compound and potentially uncovering new protein targets or mediators of its action nih.govfrontiersin.orgmdpi.com. Metabolomic analyses can provide insights into how this compound influences cellular metabolic networks, identifying alterations in small molecule profiles that may reflect its mechanism of action or indicate downstream effects frontiersin.orgnih.govmdpi.com. By analyzing the proteome and metabolome of cells or tissues exposed to this compound, researchers can gain a holistic understanding of its cellular impact, identify biomarkers of response or resistance, and potentially discover novel therapeutic targets or pathways nih.govfrontiersin.orgnih.govmdpi.commdpi.com.

Table 1: Potential Applications of -omics Technologies in this compound Research

| -Omics Technology | Primary Focus | Potential Insights for this compound Research |

| Proteomics | Study of the complete set of proteins | Identification of direct and indirect protein targets, elucidation of signaling pathways affected by this compound, discovery of protein biomarkers indicative of this compound's effects or off-target activities. |

| Metabolomics | Study of small molecules and metabolic pathways | Understanding this compound's impact on cellular metabolism, identification of metabolic signatures associated with its action, discovery of novel metabolic targets or pathways influenced by the compound. |

Development of Advanced In Vitro Models for this compound Efficacy/Potency Assessment

The accurate assessment of this compound's efficacy and potency is critical for both its potential therapeutic applications and its use as a research tool. Future directions should involve the development and application of more sophisticated in vitro models that better recapitulate physiological conditions compared to traditional 2D cell cultures biopharminternational.comglobenewswire.combmglabtech.commarinbio.com. This includes the use of 3D cell cultures, organoids, or co-culture systems that can mimic the complex cellular microenvironments and tissue architectures relevant to cholinergic signaling biopharminternational.comglobenewswire.combmglabtech.com. Such advanced models can provide more physiologically relevant data on this compound's functional effects, potentially leading to a more accurate prediction of its in vivo potency and efficacy biopharminternational.comglobenewswire.commdpi.comwindows.netresearchgate.netnih.gov. Furthermore, the development of high-throughput, automated cell-based assays will be essential for efficiently screening this compound and its analogues, accelerating the discovery process biopharminternational.comglobenewswire.combmglabtech.comnih.gov.

Exploration of this compound as a Tool Compound in Basic Biological Research

This compound's established activity as a muscarinic acetylcholine receptor antagonist positions it as a valuable chemical probe for investigating cholinergic signaling pathways in fundamental biological research nih.govdrugbank.comhmdb.caebi.ac.uk. Future research can leverage this compound to dissect specific aspects of muscarinic receptor function, downstream signaling cascades, and the physiological roles of cholinergic neurotransmission in various biological contexts nih.govdrugbank.comhmdb.ca. Its use as a tool compound can help elucidate gene-phenotype relationships, map signaling networks, and validate potential drug targets within these pathways icr.ac.uknih.govontosight.ainih.gov. For instance, it could be employed in studies investigating cellular responses to cholinergic stimulation or in screening assays designed to identify novel modulators of muscarinic receptor activity icr.ac.uknih.govtheiet.org. The availability of such well-characterized chemical tools is essential for advancing our understanding of complex biological systems icr.ac.uknih.govontosight.ainih.gov.

Computational Design of this compound Analogues with Enhanced Selectivity for Research Probes

Computational chemistry and molecular modeling techniques offer a powerful platform for designing novel analogues of this compound with enhanced selectivity and tailored properties for use as research probes mdpi.comscielo.org.mxoncodesign-services.comwdh.ac.idgoogleapis.com. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, combined with molecular docking and dynamics simulations, can predict how structural modifications influence binding affinity and selectivity towards specific muscarinic receptor subtypes or other potential targets mdpi.comscielo.org.mxoncodesign-services.comgoogleapis.comfrontiersin.org. By systematically exploring the chemical space around the this compound scaffold, researchers can design analogues that exhibit improved specificity, reduced off-target effects, and optimized physicochemical properties for specific research applications mdpi.comnih.govscielo.org.mxgoogleapis.com. This approach can lead to the development of highly precise chemical tools for interrogating biological systems, facilitating the study of complex molecular interactions and pathways mdpi.comnih.govscielo.org.mxgoogleapis.com.

常见问题

Q. What are the key pharmacological mechanisms of Tridihexethyl as a muscarinic acetylcholine receptor (mAChR) antagonist?

this compound exerts its anticholinergic effects by competitively inhibiting mAChRs, particularly in the gastrointestinal tract and central nervous system. Methodologically, researchers should:

- Use in vitro binding assays (e.g., radioligand displacement studies) to quantify receptor affinity .

- Validate functional antagonism via organ bath experiments measuring smooth muscle relaxation in rodent models .

- Compare selectivity profiles with other synthetic anticholinergics (e.g., propantheline) using receptor subtype-specific assays .

Table 1: Key Preclinical Studies on this compound’s Mechanisms

| Study Model | Key Finding | Methodological Insight | Reference |

|---|---|---|---|

| Gastric smooth muscle (rat) | Dose-dependent inhibition of carbachol-induced contractions | Use isotonic transducers to measure muscle tension | |

| mAChR-transfected HEK cells | Higher affinity for M3 vs. M2 subtypes | Employ fluorescence-based calcium mobilization assays |

Q. How can researchers optimize protocols for synthesizing and characterizing this compound?

Synthesis involves quaternization of tertiary amines with alkyl halides. Critical steps include:

- Purity validation : Use HPLC with UV detection (λ = 210 nm) and confirm structural integrity via H-NMR (e.g., methyl group signals at δ 3.2–3.5 ppm) .

- Stability testing : Store under nitrogen at -80°C to prevent degradation; monitor via accelerated stability studies (40°C/75% RH for 6 months) .

Q. What preclinical models are appropriate for studying this compound’s effects on gastric motility?